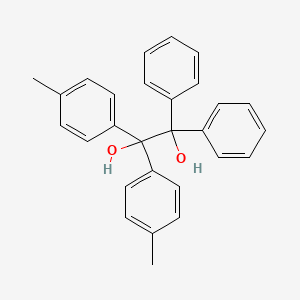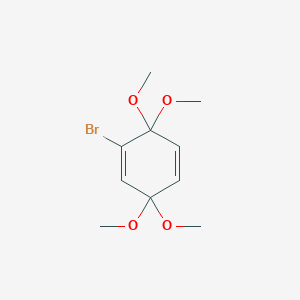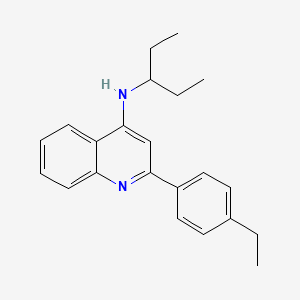
Z-BETA-Ala-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-BETA-Ala-Leu-OH: Carbobenzoxy-beta-alanyl-L-leucine , is a synthetic dipeptide composed of beta-alanine and L-leucine. This compound is often used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-BETA-Ala-Leu-OH typically involves the coupling of beta-alanine and L-leucine. The process begins with the protection of the amino group of beta-alanine using a carbobenzoxy (Cbz) group. The protected beta-alanine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the coupling reaction, the product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Z-BETA-Ala-Leu-OH can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and L-leucine.
Oxidation: Oxidative reactions can modify the side chains of the amino acids, particularly the leucine residue.
Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Beta-alanine and L-leucine.
Oxidation: Oxidized derivatives of beta-alanine and L-leucine.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Z-BETA-Ala-Leu-OH is used as a building block in peptide synthesis. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It is also used in the design of peptide-based inhibitors.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It is used in the study of drug delivery systems and the development of prodrugs.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a reference standard in analytical methods.
Mécanisme D'action
The mechanism of action of Z-BETA-Ala-Leu-OH involves its interaction with enzymes, particularly proteases. The compound can act as a substrate or inhibitor, depending on the enzyme and the context of the reaction. The carbobenzoxy group provides stability to the molecule, allowing it to interact with the active site of enzymes. The beta-alanine and L-leucine residues play a crucial role in binding to the enzyme and modulating its activity.
Comparaison Avec Des Composés Similaires
Z-BETA-Ala-Val-OH: Similar structure but with valine instead of leucine.
Z-BETA-Ala-Ile-OH: Similar structure but with isoleucine instead of leucine.
Z-BETA-Ala-Phe-OH: Similar structure but with phenylalanine instead of leucine.
Uniqueness: Z-BETA-Ala-Leu-OH is unique due to the presence of L-leucine, which imparts specific hydrophobic interactions and steric effects. These properties make it particularly useful in studying enzyme-substrate interactions and designing peptide-based inhibitors.
Propriétés
IUPAC Name |
4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)

![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)






